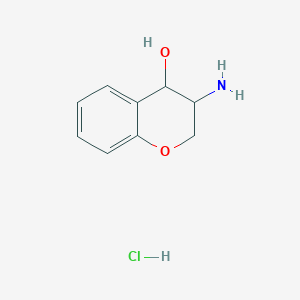

3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride

描述

Historical Context and Discovery

The development of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride emerged from broader research into benzopyran-based heterocyclic compounds that began gaining significant attention in the latter half of the 20th century. The benzopyran scaffold itself has deep historical roots in natural product chemistry, where compounds containing this structural motif have been identified in various biological systems for decades. The specific interest in aminochroman derivatives, including 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol, developed as researchers recognized the potential of these compounds to serve as pharmaceutical intermediates and bioactive molecules. Early synthetic efforts toward aminochroman derivatives were reported in the literature beginning in the 1960s, with significant methodological advances occurring throughout the subsequent decades.

The compound's discovery and development can be traced through various synthetic approaches that evolved over time, beginning with classical cyclization methods and progressing to more sophisticated catalytic processes. Initial synthetic routes often involved multi-step sequences with moderate yields and selectivity, but the recognition of the compound's potential value drove continued methodological improvements. The development of radical cyclization methods in the early 2000s represented a significant breakthrough, allowing for more efficient access to enantiomerically pure aminochroman derivatives starting from readily available amino acid precursors such as serine. This methodological advancement marked a turning point in the accessibility of these compounds for broader research applications.

The historical trajectory of research into this compound family reflects the broader evolution of heterocyclic chemistry, where increased understanding of structure-activity relationships and improved synthetic methodologies have enabled more targeted approaches to compound design and synthesis. The progression from simple cyclization reactions to sophisticated asymmetric catalytic processes demonstrates the maturation of this field and its integration with modern pharmaceutical research priorities. Contemporary research continues to build upon these historical foundations, with current investigations focusing on optimized synthetic routes, expanded structural diversity, and enhanced understanding of biological activities.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds, with the base structure identified as a benzopyran system with specific substitution patterns. The compound is alternatively known as 3-aminochroman-4-ol hydrochloride, reflecting the common designation of the saturated benzopyran system as chroman. The Chemical Abstracts Service has assigned the registry number 14110-56-6 to the hydrochloride salt form, providing a unique identifier within chemical databases and literature. Additional synonyms include cis-3-aminochroman-4-ol and trans-3-aminochroman-4-ol, which reflect the potential stereochemical variations possible at the substituted carbon centers.

The classification of this compound within broader chemical taxonomy places it firmly within the heterocyclic compound family, specifically as a member of the benzopyran subclass. Benzopyrans are characterized by the fusion of a benzene ring with a pyran ring, creating a bicyclic structure that serves as the foundation for numerous natural products and synthetic compounds. The compound further belongs to the amino alcohol functional group category, reflecting the presence of both amino and hydroxyl substituents on the saturated portion of the benzopyran framework. This dual functionality provides unique reactivity patterns and biological activity profiles that distinguish it from simpler benzopyran derivatives.

From a structural classification perspective, the compound represents a 3,4-disubstituted chroman derivative, where the saturated pyran ring bears amino and hydroxyl substituents at adjacent carbon positions. The stereochemistry at these positions can vary, leading to different diastereomeric forms with potentially distinct biological activities and physical properties. The hydrochloride salt formation involves protonation of the amino group, creating a charged species that exhibits enhanced water solubility and crystalline stability compared to the neutral form. This salt formation is a common approach in pharmaceutical chemistry for improving the handling and formulation properties of basic compounds.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends far beyond its individual structural characteristics, representing a convergence of multiple important chemical concepts and synthetic challenges. The benzopyran framework itself holds a privileged position in medicinal chemistry, with numerous natural products and pharmaceutical agents containing this structural motif. The compound exemplifies the successful integration of heterocyclic chemistry principles with modern pharmaceutical research, demonstrating how systematic structural modifications can lead to compounds with enhanced biological activities and improved pharmaceutical properties.

The compound's dual functionality, combining amino and hydroxyl groups within a rigid heterocyclic framework, provides a platform for diverse chemical transformations and biological interactions. This structural arrangement allows for hydrogen bonding interactions, metal coordination, and various derivatization reactions that extend the compound's utility in synthetic chemistry. The presence of multiple stereogenic centers adds another layer of complexity and opportunity, as different stereoisomers may exhibit distinct biological activities and selectivity profiles. Research has shown that enantiomeric forms of related aminochroman derivatives can display significantly different receptor binding affinities and pharmacological effects.

The synthetic accessibility of this compound through multiple routes has contributed to its significance as a research tool and pharmaceutical intermediate. The development of asymmetric synthetic methods, including ruthenium-catalyzed hydrogenation and radical cyclization approaches, has enabled access to enantiomerically pure forms of the compound. These methodological advances have not only facilitated research into the compound itself but have also contributed to the broader field of asymmetric synthesis and heterocyclic chemistry. The compound serves as a model system for testing new synthetic methodologies and understanding structure-activity relationships in benzopyran-based pharmaceuticals.

Furthermore, the compound's role as a key intermediate in the synthesis of more complex molecules highlights its significance as a building block in medicinal chemistry. Research has demonstrated its utility in preparing compounds with dual receptor affinities, particularly for serotonin-related targets, showcasing how systematic modification of the benzopyran scaffold can lead to molecules with enhanced selectivity and potency. This versatility underscores the importance of the compound within the broader context of drug discovery and development.

Research Trajectory and Current Status

The research trajectory surrounding this compound has evolved significantly over the past several decades, reflecting both advances in synthetic methodology and deeper understanding of structure-activity relationships in bioactive compounds. Early research focused primarily on developing reliable synthetic routes to access the compound and its derivatives, with initial methods often involving lengthy sequences with moderate efficiency. The introduction of radical cyclization methods in the early 2000s marked a significant milestone, providing access to enantiomerically pure forms of the compound starting from readily available amino acid precursors.

Contemporary research has shifted toward more sophisticated approaches, including the development of highly enantioselective asymmetric hydrogenation methods using ruthenium-based catalysts. These advances have enabled the preparation of optically active aminochroman derivatives with enantiomeric excesses reaching 96 percent, representing a substantial improvement over earlier synthetic approaches. The atom-economical nature of these modern methods, combined with their high selectivity, has made the compound more accessible for both research and potential commercial applications. Current synthetic efforts continue to focus on improving efficiency, reducing environmental impact, and expanding the scope of accessible derivatives.

The biological research trajectory has revealed the compound's potential as a pharmacophore for various therapeutic targets, particularly in the area of neuropharmacology. Studies have demonstrated that derivatives of the compound can exhibit high affinity for sigma-1 receptors, with some analogs showing low nanomolar binding affinities. Additional research has explored dual-action compounds that combine serotonin transporter and receptor activities, highlighting the versatility of the benzopyran scaffold for developing molecules with complex pharmacological profiles. These findings have positioned the compound as an important lead structure for continued drug discovery efforts.

Current research status indicates ongoing interest in both synthetic methodology development and biological activity exploration. Recent publications continue to report new synthetic approaches, including enzymatic methods for reductive amination and novel catalytic processes for accessing stereochemically defined products. The compound's role as a research tool for understanding receptor-ligand interactions and developing new therapeutic agents ensures its continued relevance in contemporary medicinal chemistry research. Future research directions likely include continued exploration of biological activities, development of more efficient synthetic methods, and investigation of the compound's potential in emerging therapeutic areas.

属性

IUPAC Name |

3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-7-5-12-8-4-2-1-3-6(8)9(7)11;/h1-4,7,9,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZVQOJAFITPOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C2O1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride can be achieved through several synthetic routes. One common method involves the palladium-mediated cross-coupling reactions.

Another method involves the Buchwald-Hartwig cross-coupling reaction between substituted bromobenzenes and 1,4-benzoxazines. This reaction is typically carried out under hydrogenation and reductive amination conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The reactions are optimized for yield and purity, ensuring that the final product meets the required standards for research and application.

化学反应分析

Types of Reactions

3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines or alcohols.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reduction reactions, and halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit enhanced biological activity and selectivity for specific molecular targets .

科学研究应用

Structure and Interactions

The compound belongs to the benzopyran family, characterized by a fused benzene and pyran ring system. Its primary targets include the 5-HT1A and 5-HT7 serotonin receptors, which are crucial in regulating mood and anxiety. The interaction with these receptors suggests potential anxiolytic effects due to modulation of serotoninergic pathways.

Biochemical Pathways

The compound influences several biochemical pathways by acting as a ligand for serotonin receptors. This interaction can lead to changes in intracellular signaling, particularly affecting cyclic AMP levels, which are vital for numerous cellular functions.

Chemistry

3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions such as:

- Reduction : Converting ketones or aldehydes to alcohols.

- Substitution : Replacing functional groups to create derivatives with enhanced properties.

| Reaction Type | Description | Common Products |

|---|---|---|

| Reduction | Addition of hydrogen | Amines, Alcohols |

| Substitution | Replacement of functional groups | Substituted Benzopyrans |

Biology

In biological research, this compound is studied for its interactions with macromolecules. Its ability to bind selectively to serotonin receptors makes it a valuable biochemical probe for studying neuropharmacology. Research indicates that modifications in the amino substituents can enhance receptor affinity and selectivity .

Medicine

The therapeutic potential of this compound is noteworthy:

- Anxiolytic Effects : Its interaction with 5-HT receptors suggests it may alleviate anxiety symptoms. Clinical investigations have shown that certain derivatives exhibit significant anxiolytic activity in vivo .

Additionally, the compound has been explored for its potential in treating neurological disorders due to its serotonergic activity.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows for the creation of advanced polymers and coatings, enhancing material properties such as durability and chemical resistance.

Case Studies

Several studies highlight the practical applications of this compound:

- Anxiolytic Activity : A series of derivatives were tested for their affinity towards serotonin receptors, revealing that specific structural modifications led to improved anxiolytic effects in animal models .

- Synthetic Methodologies : Research has documented effective synthetic routes for producing this compound, including palladium-mediated cross-coupling reactions that optimize yield and purity for research applications.

作用机制

The mechanism of action of 3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride involves its interaction with specific molecular targets, such as the 5-HT1A and 5-HT7 receptors. These interactions can modulate neurotransmitter release and receptor activity, leading to potential therapeutic effects in neurological disorders .

相似化合物的比较

Structural Analog: 3-Amino-3,4-dihydro-2H-[1]benzopyran-4-one Hydrochloride

Key Differences :

Structural Analog: 6-Bromo-3,4-dihydro-2H-benzo[1,4]oxazine Hydrochloride

Key Differences :

Structural Analog: (4S)-5,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Key Differences :

- Substituents: Methyl groups at positions 5 and 8 increase lipophilicity, reducing aqueous solubility compared to the hydrophilic amino and hydroxyl groups in the target compound.

Data Tables

Table 1: Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Solubility (Polar Solvents) |

|---|---|---|---|---|

| 3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride | C₉H₁₂ClNO₂ | 213.65 g/mol | -NH₂, -OH, HCl | High (due to HCl salt) |

| 3-Amino-3,4-dihydro-2H-benzopyran-4-one HCl | C₉H₁₀ClNO₂ | 199.64 g/mol | -NH₂, C=O, HCl | Moderate |

| 6-Bromo-3,4-dihydro-2H-benzo[1,4]oxazine HCl | C₈H₉BrClNO | 258.52 g/mol | -Br, HCl | Low to moderate |

| (4S)-5,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | C₁₁H₁₄O₂ | 178.23 g/mol | -OH, -CH₃ | Low |

Research Findings and Implications

- Solubility vs. Bioavailability : The hydrochloride salt in both the target compound and its 4-keto analog improves aqueous solubility, a critical factor for oral bioavailability.

- Structural Flexibility : Compared to brominated or methylated analogs, the target compound’s simpler substitution pattern may allow for broader derivatization in medicinal chemistry workflows.

生物活性

3-Amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, a compound belonging to the benzopyran class, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 201.65 g/mol

- CAS Number : 14110-56-6

The primary biological activity of this compound is attributed to its interaction with serotonin receptors, specifically 5-HT1A and 5-HT7 receptors. This interaction suggests potential anxiolytic effects due to modulation of serotoninergic pathways.

Target Receptors

| Receptor | Role |

|---|---|

| 5-HT1A | Involved in mood regulation and anxiety |

| 5-HT7 | Associated with cognitive functions and mood disorders |

Biochemical Pathways

The compound influences various biochemical pathways:

- Cell Signaling : Alters intracellular cyclic AMP levels.

- Gene Expression : Modulates the expression of genes involved in neurotransmitter signaling.

- Cellular Metabolism : Affects metabolic processes through receptor-mediated pathways.

Case Studies

- Anxiolytic Activity : A study demonstrated that derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran showed significant anxiolytic effects in animal models, particularly the compound (+)-9g, which is currently under clinical investigation .

- Affinity for Receptors : Research indicated that structural modifications in the compound enhanced its binding affinity for the 5-HT1A receptor, with specific side chains proving more effective .

Experimental Data

A series of experiments evaluated the biological activity of various derivatives:

| Compound | Affinity (Ki) | Selectivity | Anxiolytic Activity |

|---|---|---|---|

| Compound 9g | 0.5 nM | High | Positive |

| Compound 15d | 1.2 nM | Moderate | Positive |

Potential Applications

Given its biological activity, this compound holds promise in various fields:

- Pharmacology : Potential treatment for anxiety and mood disorders.

- Biochemistry : As a biochemical probe for studying serotonin receptor interactions.

- Medicinal Chemistry : A building block for synthesizing more complex therapeutic agents.

常见问题

Q. What computational tools predict the compound’s solubility and partition coefficients (logP)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。